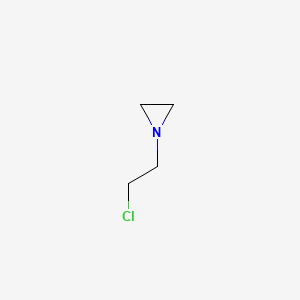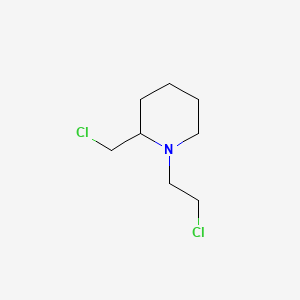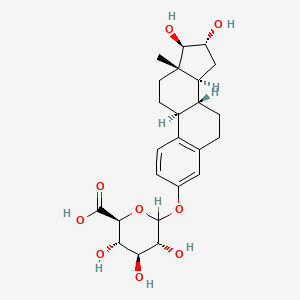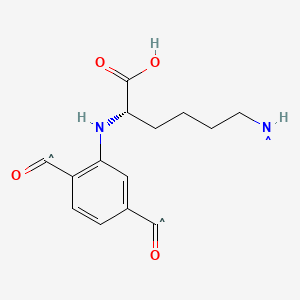
Clorhidrato de 3,5-dimetil-1H-pirazol-1-carboxamidina
Descripción general
Descripción
Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride, also known as Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride, is a useful research compound. Its molecular formula is C6H11ClN4 and its molecular weight is 174.63 g/mol. The purity is usually 95%.
The exact mass of the compound Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51109. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparación de Membranas de Fibra Hueca Guaniladas
Este compuesto se utiliza en la preparación de membranas de fibra hueca guaniladas . Estas membranas tienen aplicaciones potenciales en varios campos, como el tratamiento de agua, la separación de gases y la biotecnología.
Guanilación de Aminas
El clorhidrato de 3,5-dimetil-1H-pirazol-1-carboxamidina se utiliza en la guanilación de aminas . Este proceso es crucial en la síntesis de varios fármacos y otros compuestos orgánicos.
Síntesis de Péptidos
Este compuesto juega un papel importante en la síntesis de péptidos . Los péptidos tienen una amplia gama de aplicaciones en el descubrimiento de fármacos, la terapéutica y como sondas moleculares.
Síntesis de Derivados de Bis-guanidinio-colesterol
El this compound se utiliza en la síntesis de derivados de bis-guanidinio-colesterol . Estos derivados tienen aplicaciones potenciales en el campo de la química medicinal, particularmente en el diseño de nuevos fármacos.
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives form the core of various nonsteroidal anti-inflammatory drugs (nsaids) and antihypertensive drugs . Therefore, it can be inferred that this compound may interact with similar targets.
Mode of Action
It is used as a polymer-bound reagent for the amidation of amines to make guanidines . This suggests that it may interact with its targets by facilitating the formation of guanidine structures.
Result of Action
It has been used in the synthesis of novel 3,5-dimethyl-1h-pyrazole-1-carbothiohydrazide derivatives, which showed promising anti-tumor activity against liver carcinoma (hepg2) and lung carcinoma (a549) cell lines .
Action Environment
It should also be kept away from sources of ignition and direct sunlight .
Análisis Bioquímico
Biochemical Properties
Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride plays a crucial role in biochemical reactions, particularly in the guanylation of amines. This compound interacts with enzymes, proteins, and other biomolecules to facilitate the formation of guanidine groups. It is known to interact with primary and secondary aliphatic amines under mild conditions, leading to the formation of guanidylated products . The nature of these interactions involves the formation of stable guanidine derivatives, which are essential in peptide synthesis and other biochemical processes .
Cellular Effects
The effects of Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and functions .
Molecular Mechanism
The molecular mechanism of action of Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride involves its binding interactions with biomolecules. This compound acts as a guanylation reagent, forming stable guanidine derivatives with primary and secondary aliphatic amines . The binding interactions involve the formation of covalent bonds between the compound and the target amines, leading to the formation of guanidylated products. Additionally, it can inhibit or activate enzymes by modifying their active sites, thereby influencing their catalytic activity . These molecular interactions result in changes in gene expression and cellular metabolism, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride change over time. This compound is known for its stability under ambient conditions, with a melting point of 112-114°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that it can have sustained effects on cellular function, with changes in enzyme activity and gene expression observed over extended periods . These temporal effects are crucial for understanding its long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on metabolic pathways and enzyme activity . At higher doses, it can exhibit toxic or adverse effects, including changes in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride is involved in various metabolic pathways, particularly those related to guanylation reactions. It interacts with enzymes and cofactors involved in the formation of guanidine groups, leading to changes in metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and biochemical processes.
Transport and Distribution
The transport and distribution of Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . Its localization and accumulation within specific tissues are crucial for understanding its overall impact on cellular function and metabolism.
Subcellular Localization
The subcellular localization of Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its impact on cellular processes.
Propiedades
IUPAC Name |
3,5-dimethylpyrazole-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-4-3-5(2)10(9-4)6(7)8;/h3H,1-2H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLOESWKXGHYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=N)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22906-75-8 (Parent) | |
| Record name | 1-Guanyl-3,5-dimethylpyrazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040027643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20193089 | |
| Record name | Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40027-64-3 | |
| Record name | 1-Guanyl-3,5-dimethylpyrazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040027643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40027-64-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1H-pyrazole-1-carboxamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Guanyl-3,5-dimethylpyrazole hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6BB2E5H2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)
![(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine](/img/structure/B1220217.png)
![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylthio)purine-2,6-dione](/img/structure/B1220219.png)

![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)








